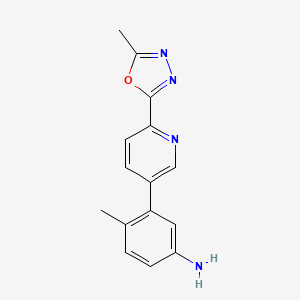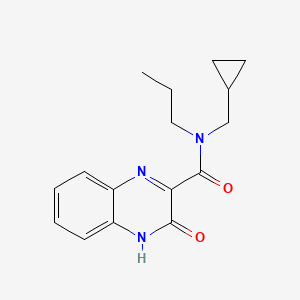![molecular formula C18H19N3O B13873066 N-[3-[(2-methylphenyl)methyl]-4H-quinazolin-2-yl]acetamide](/img/structure/B13873066.png)
N-[3-[(2-methylphenyl)methyl]-4H-quinazolin-2-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-[(2-methylphenyl)methyl]-4H-quinazolin-2-yl]acetamide is a synthetic organic compound with a complex structure It belongs to the class of quinazoline derivatives, which are known for their diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[(2-methylphenyl)methyl]-4H-quinazolin-2-yl]acetamide typically involves multiple steps. One common method includes the reaction of 2-methylbenzylamine with 2-chloroquinazoline under reflux conditions in the presence of a base such as potassium carbonate. The resulting intermediate is then acetylated using acetic anhydride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Solvent recovery and recycling are also crucial aspects of industrial production to minimize waste and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
N-[3-[(2-methylphenyl)methyl]-4H-quinazolin-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated quinazoline derivatives, nucleophiles like amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can be further utilized in medicinal chemistry and material science.
Aplicaciones Científicas De Investigación
N-[3-[(2-methylphenyl)methyl]-4H-quinazolin-2-yl]acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-[3-[(2-methylphenyl)methyl]-4H-quinazolin-2-yl]acetamide involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- N-(2-methylphenyl)-2-(3-methyl-4-nitrophenoxy)acetamide
- N,N-Dimethyl-2-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide
Uniqueness
N-[3-[(2-methylphenyl)methyl]-4H-quinazolin-2-yl]acetamide stands out due to its unique quinazoline core structure, which imparts distinct biological activities. Its ability to undergo various chemical modifications makes it a versatile compound for drug development and material science .
Propiedades
Fórmula molecular |
C18H19N3O |
|---|---|
Peso molecular |
293.4 g/mol |
Nombre IUPAC |
N-[3-[(2-methylphenyl)methyl]-4H-quinazolin-2-yl]acetamide |
InChI |
InChI=1S/C18H19N3O/c1-13-7-3-4-8-15(13)11-21-12-16-9-5-6-10-17(16)20-18(21)19-14(2)22/h3-10H,11-12H2,1-2H3,(H,19,20,22) |
Clave InChI |
QNGCGZHGESQBPU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1CN2CC3=CC=CC=C3N=C2NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Chloro-7-[(2-methylpropan-2-yl)oxy]heptane](/img/structure/B13873010.png)



![[6-(Aminomethyl)-1,2-dipropylpyridazin-3-yl]methanamine](/img/structure/B13873023.png)


![4-[4-[(3,4-Dichlorophenyl)methyl]piperidin-1-yl]phenol](/img/structure/B13873050.png)
![[4-(Hydrazinylmethyl)pyridin-2-yl]methanol](/img/structure/B13873054.png)
![5-(Trifluoromethyl)thieno[3,2-b]pyridine-6-carbonyl chloride](/img/structure/B13873058.png)
![Methyl 4-[(3,3-dimethylpiperidin-1-yl)methyl]benzoate](/img/structure/B13873062.png)
